molecular formula C14H12O2 B1582137 3-(4-Methylphenoxy)benzaldehyde CAS No. 79124-75-7

3-(4-Methylphenoxy)benzaldehyde

Cat. No. B1582137
CAS RN: 79124-75-7
M. Wt: 212.24 g/mol
InChI Key: ASKLCRGXIJGVOY-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)benzaldehyde is a chemical compound used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .


Synthesis Analysis

The synthesis of 3-(4-Methylphenoxy)benzaldehyde can be achieved from p-Cresol and 3-Bromobenzaldehyde . It has been used as a building block in the synthesis of tetrahydroisoquinolinones .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylphenoxy)benzaldehyde is C14H12O3 . The molecular weight is 228.2433 . The IUPAC Standard InChI is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .


Chemical Reactions Analysis

3-(4-Methylphenoxy)benzaldehyde has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methylphenoxy)benzaldehyde include a refractive index of n20/D 1.59 (lit.) , boiling point of 140 °C/2 mmHg (lit.) , and a density of 1.102 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Development of Novel Compounds

  • Synthesis of Tetralin Derivatives : The compound 3-hydroxy-4-methoxy-benzaldehyde, closely related to 3-(4-Methylphenoxy)benzaldehyde, was used in synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol. This process involved steps like hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee, Poon, & Bedoya, 2013).

  • Development of Chemosensors for pH : Derivatives of 4-methyl-2,6-diformylphenol, structurally similar to 3-(4-Methylphenoxy)benzaldehyde, were developed as fluorescent chemosensors for pH. These compounds displayed significant changes in fluorescence intensity with varying pH, aiding in distinguishing between normal cells and cancer cells (Dhawa et al., 2020).

Copolymerization for Material Science

  • Styrene Copolymerization : Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including a derivative with a 3-(4-methylphenoxy) component, were synthesized and copolymerized with styrene. This research is vital for developing new materials with specific properties (Whelpley et al., 2022).

Photoreactions and Catalysis

  • Photochemical and Acid-Catalyzed Rearrangements : In a study involving benzaldehyde, products underwent various photochemical and acid-catalyzed rearrangements, demonstrating the compound's utility in understanding reaction pathways and mechanisms (Schultz & Antoulinakis, 1996).

Environmental and Biochemical Applications

  • Anaerobic Degradation of Cresols : Research on the anaerobic metabolism of cresols and dimethylphenols by denitrifying bacteria, involving compounds structurally related to 3-(4-Methylphenoxy)benzaldehyde, helps understand environmental biodegradation processes (Rudolphi, Tschech, & Fuchs, 2004).

Safety And Hazards

The safety information available suggests that personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling 3-(4-Methylphenoxy)benzaldehyde . It is classified as a non-combustible liquid .

properties

IUPAC Name

3-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKLCRGXIJGVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000273
Record name 3-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)benzaldehyde

CAS RN

79124-75-7
Record name 3-(4-Methylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79124-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Methylphenoxy)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-methylphenoxy)benzaldehyde
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Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (1.0 g, 8.2 mmol) was dissolved in dichloromethane (50 mL). (4-Methylphenyl)boronic acid (2.2 g, 16.4 mmol), triethylamine (5.7 mL, 41.0 mmol) and copper acetate(II) (1.5 g, 8.2 mmol) were added thereto, and then the mixture was stirred at room temperature for 2 days. The reaction solution was filtered, and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30) to give the title compound (324 mg, yield 19%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
copper acetate(II)
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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